4-methoxy-2H-2,6-naphthyridin-1-one

Kinase selectivity profiling Off-target screening Immuno-oncology

4-Methoxy-2H-2,6-naphthyridin-1-one (CAS 1353970-57-6) is a heterocyclic small molecule (C₉H₈N₂O₂, MW 176.17 g/mol) belonging to the 2,6-naphthyridin-1-one family, distinguished by a methoxy substituent at the 4-position of its fused bicyclic core. It is increasingly recognized as a versatile building block in medicinal chemistry, particularly for synthesizing biologically active molecules targeting kinases, diacylglycerol kinases (DGKs), and viral enzymes.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B13899987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2H-2,6-naphthyridin-1-one
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=CNC(=O)C2=C1C=NC=C2
InChIInChI=1S/C9H8N2O2/c1-13-8-5-11-9(12)6-2-3-10-4-7(6)8/h2-5H,1H3,(H,11,12)
InChIKeyDZAKEEPVJPGTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2H-2,6-naphthyridin-1-one: Core Scaffold, Physicochemical Properties, and Procurement Profile


4-Methoxy-2H-2,6-naphthyridin-1-one (CAS 1353970-57-6) is a heterocyclic small molecule (C₉H₈N₂O₂, MW 176.17 g/mol) belonging to the 2,6-naphthyridin-1-one family, distinguished by a methoxy substituent at the 4-position of its fused bicyclic core. It is increasingly recognized as a versatile building block in medicinal chemistry, particularly for synthesizing biologically active molecules targeting kinases, diacylglycerol kinases (DGKs), and viral enzymes . The 2,6-naphthyridinone scaffold has been validated as a privileged structure in multiple therapeutic programs, including anticancer agents, T-cell activators, and antiviral compounds . Synthesis typically proceeds via cyclization of pyridine-based precursors such as 2-(4-cyano-3-pyridyl)propionitrile, enabling regioselective introduction of the methoxy group at the 4-position . The compound is commercially available for research purposes from multiple suppliers, with catalog listings indicating in-stock availability for rapid procurement .

Why Generic Naphthyridinone Substitution Fails for 4-Methoxy-2H-2,6-naphthyridin-1-one


Naphthyridinone analogs cannot be generically interchanged due to the profound impact of subtle structural variations on target potency and selectivity. Introduction of a ring nitrogen into the naphthyridinone core has been shown to cause >1000-fold loss in tankyrase inhibitory activity compared to carbocyclic isoquinolinone analogs [1]. Similarly, the regioisomeric position of substituents critically determines kinase selectivity: 2,6-naphthyridine-based PKC inhibitors achieve 10–100-fold selectivity for novel PKC isotypes (δ, ε, η, θ) over classical isotypes, a window absent in other naphthyridine regioisomers [2]. Within the naphthyridinone class targeted at DGKα/ζ, analogs from the same patent family (US11866430) span IC₅₀ values from 3 nM to >18,000 nM, demonstrating that even closely related compounds exhibit orders-of-magnitude potency differences against the same target [3]. The specific 4-methoxy substitution pattern on the 2,6-naphthyridin-1-one core is thus a non-fungible structural feature that directly determines biological activity, selectivity, and synthetic derivatization potential.

4-Methoxy-2H-2,6-naphthyridin-1-one: Quantitative Differentiation Evidence Versus Structural Analogs and Alternative Scaffolds


Dual-Target Inactivity Profile (sEH and 5-LOX) as a Selectivity Baseline for Kinase-Focused Programs

4-Methoxy-2H-2,6-naphthyridin-1-one (CHEMBL5205807 / BDBM50591538) exhibits negligible inhibition of soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX), with IC₅₀ >10,000 nM for both targets [1]. This stands in contrast to many naphthyridinone analogs optimized for DGKα/ζ inhibition, which achieve single-digit nanomolar potency (e.g., US11866430 Example 40: DGKι IC₅₀ = 3 nM) [2]. The clean off-target profile against these two enzymes makes the compound valuable as a selectivity benchmark or negative control in kinase inhibitor screening cascades, particularly when differentiating target-specific effects from polypharmacology.

Kinase selectivity profiling Off-target screening Immuno-oncology

Scaffold Integrity: Nitrogen Introduction in Naphthyridinones Causes >1000-Fold Activity Collapse Versus Carbocyclic Analogs

The introduction of ring nitrogen into arylnaphthyridinones resulted in a >1000-fold loss of tankyrase inhibitory activity compared to their carbocyclic isoquinolinone and quinazolinone analogs [1]. Specifically, while 7-aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-ones retained excellent activity (IC₅₀ as low as 2 nM), the non-tetrahydro 3-aryl-2,6-naphthyridin-1-ones suffered dramatic potency loss [1]. This establishes that the 2,6-naphthyridin-1-one scaffold, including 4-methoxy-substituted variants, occupies a distinct SAR niche where activity is exquisitely sensitive to both the oxidation state of the core and the nature of peripheral substituents.

Tankyrase inhibition PARP superfamily Scaffold hopping

Regioisomeric Differentiation: 4-Methoxy Substitution on 2,6-Naphthyridinone Versus Alternative Methoxy Positions in Kinase Inhibitor Design

The positional isomerism of methoxy substitution on the naphthyridinone/naphthyridine core dramatically alters kinase selectivity profiles. 1,6-Naphthyridinone derivatives with optimized substitution achieve AXL IC₅₀ = 1.1 nM with 343-fold selectivity over MET kinase , while 2,7-naphthyridinone analogs show divergent MET/AXL selectivity [1]. The 4-methoxy substitution on the 2,6-naphthyridin-1-one scaffold (as in the target compound) provides a structurally distinct hydrogen-bond acceptor/steric environment compared to 7-methoxy or 8-methoxy variants on alternative naphthyridine regioisomers. This regioisomeric differentiation is crucial for programs requiring specific kinase selectivity windows.

AXL kinase MET kinase Regioisomeric SAR

Synthetic Tractability Advantage: Established Multi-Gram Synthesis Routes Versus Complex Alternative Naphthyridinone Scaffolds

4-Methoxy-2H-2,6-naphthyridin-1-one benefits from established synthetic routes proceeding from commercially available pyridine-based precursors, including cyclization of 2-(4-cyano-3-pyridyl)propionitrile with anhydrous HBr followed by hydrolysis and decarboxylation . This contrasts with more complex naphthyridinone scaffolds requiring multi-step sequences with low-yielding cyclization steps. For example, 8-methoxy-1,7-naphthyridin-4(1H)-one lacks a direct, one-pot synthesis and requires multi-step sequences with functionalized intermediates . The availability of palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Stille) and regioselective O-methylation/demethylation protocols further enables efficient diversification of the 2,6-naphthyridinone core at multiple positions .

Synthetic accessibility Lead optimization Scale-up chemistry

T Cell Activation Pathway Potential: Naphthyridinone Core as DGKα/ζ Inhibitor Scaffold with Nanomolar Potency Achievable Through Derivatization

The naphthyridinone scaffold, including 2,6-naphthyridin-1-one variants, has been validated by Bristol-Myers Squibb as a core template for DGKα/ζ inhibitors capable of activating T cells and promoting antitumor immunity [1]. Within the US11866430 patent family, naphthyridinone compounds achieve DGKα IC₅₀ values ranging from low nanomolar (e.g., Example 40: DGKι IC₅₀ = 3 nM) to micromolar, demonstrating that the core scaffold supports potent target engagement when appropriately decorated [2]. The 4-methoxy-2H-2,6-naphthyridin-1-one represents an underivatized starting point within this validated chemotype, offering a structurally distinct vector for lead optimization compared to the more elaborate analogs exemplified in the patent literature.

Cancer immunotherapy DGK alpha/zeta T cell activation

Best Research and Industrial Application Scenarios for 4-Methoxy-2H-2,6-naphthyridin-1-one Based on Quantitative Evidence


Negative Control Compound for sEH and 5-LOX Off-Target Selectivity Screening in Kinase Inhibitor Programs

With documented IC₅₀ >10,000 nM against both human recombinant sEH and 5-LOX, 4-methoxy-2H-2,6-naphthyridin-1-one is ideally suited as a negative control or selectivity benchmark in kinase inhibitor screening cascades. Its inactivity against these two common off-targets (pHOME-based sEH assay and 5-LOX inhibition in human PMNL) provides a clean baseline for distinguishing target-specific kinase inhibition from polypharmacology [1]. This application is directly supported by the dual-target inactivity data established in Section 3, Evidence Item 1.

Core Scaffold for DGKα/ζ Inhibitor Lead Optimization in Immuno-Oncology

The naphthyridinone scaffold has been validated by Bristol-Myers Squibb as a template for DGKα/ζ inhibitors capable of T cell activation [2]. 4-Methoxy-2H-2,6-naphthyridin-1-one provides a structurally distinct, procurement-ready starting point for lead optimization programs targeting this pathway. The 4-methoxy group serves as both a pharmacophoric element and a synthetic handle that differentiates it from the substitution patterns dominating existing patents [3]. This scenario derives from the class-level DGK inhibition evidence in Section 3, Evidence Item 5.

Kinase Selectivity Profiling Using 2,6-Naphthyridine Scaffold with 10–100-Fold Selectivity Windows

The 2,6-naphthyridine/2,6-naphthyridinone scaffold has demonstrated the ability to achieve 10–100-fold selectivity for novel PKC isotypes over classical isotypes [4], as well as 343-fold AXL/MET selectivity in optimized 1,6-naphthyridinone derivatives . 4-Methoxy-2H-2,6-naphthyridin-1-one can serve as a core building block for establishing new kinase selectivity profiles, leveraging the scaffold's proven capacity for isotype discrimination. This application builds on the regioisomeric differentiation evidence in Section 3, Evidence Item 3.

Diversifiable Synthetic Intermediate for Parallel SAR Libraries via Palladium-Catalyzed Cross-Coupling

The established synthetic accessibility of 4-methoxy-2H-2,6-naphthyridin-1-one, combined with demonstrated palladium-catalyzed cross-coupling methodologies (Suzuki-Miyaura, Heck, Stille) and regioselective O-methylation/demethylation protocols , positions this compound as an ideal core intermediate for constructing parallel SAR libraries. The scaffold's amenability to sequential functionalization enables rapid exploration of chemical space around the 2,6-naphthyridinone core, supporting efficient hit-to-lead campaigns in multiple therapeutic areas. This scenario is directly supported by the synthetic tractability evidence in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 4-methoxy-2H-2,6-naphthyridin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.